Anacardic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anacardic acid is a naturally occurring alkyl phenolic lipid found in cashew nut shells []. It has gained significant interest in scientific research due to its various potential biological activities. Here's a closer look at some promising areas of exploration:

Antimicrobial Properties

Research suggests that anacardic acid may possess antibacterial and antifungal properties [, ]. Studies have shown effectiveness against some strains of Staphylococcus aureus and Streptococcus mutans []. However, further investigation is needed to understand the mechanisms of action and potential applications.

Antioxidant Activity

Anacardic acid exhibits antioxidant properties, potentially protecting cells from damage caused by free radicals [, ]. This activity might be linked to its ability to inhibit the enzyme xanthine oxidase, which generates reactive oxygen species [].

Anticancer Potential

Some studies have explored the potential antitumor effects of anacardic acid [, ]. It may hinder the growth and spread of cancer cells by targeting specific signaling pathways []. However, these studies are mainly in the preclinical stage, and more research is necessary to determine its efficacy and safety in humans.

Other Bioactive Properties

Anacardic acid is being investigated for various other potential applications, including:

Anacardic acid is a mixture of phenolic lipids primarily found in the shell of the cashew nut (Anacardium occidentale). It consists of salicylic acid modified by an alkyl chain, typically containing 15 to 17 carbon atoms. This compound exists in various forms, with both saturated and unsaturated alkyl groups, depending on the plant species. Anacardic acid is a yellow liquid that is partially miscible with organic solvents like ethanol and ether but is nearly immiscible with water. It is known for its potential medicinal properties, including antibacterial and antifungal activities, as well as its role in causing allergic reactions similar to those induced by urushiol, a compound found in poison ivy .

The mechanism of action of anacardic acid is being explored in various contexts. Studies suggest it possesses anti-inflammatory, anti-bacterial, and anti-fungal properties [, ]. It might achieve these effects through various pathways, including inhibiting specific enzymes (e.g., lipoxygenase) and interfering with cell signaling processes [, ]. Further research is needed to fully understand the mechanisms behind these activities.

Anacardic acid, similar to urushiol found in poison ivy, can cause allergic skin reactions upon contact []. It's important to handle this compound with gloves and proper personal protective equipment to avoid skin irritation []. Data on specific toxicity levels is limited, but caution is advised due to its potential allergenic properties.

- Decarboxylation: Heating anacardic acid can convert it into cardanol, which has reduced biological activity compared to anacardic acid itself.

- Hydrogenation: Catalytic hydrogenation of anacardic acids can yield various derivatives, which may exhibit different biological activities .

- Reactions with Biological Targets: Anacardic acid has been shown to inhibit lysine acetyltransferases, affecting cancer cell sensitivity to radiation therapy .

Anacardic acid exhibits a range of biological activities:

- Antibacterial Properties: It has demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus mutans, with specific side chains enhancing its antibacterial potency. A solution diluted to one part in 200,000 can kill bacteria within 15 minutes under laboratory conditions .

- Antifungal Effects: The compound also shows activity against certain fungi and has been investigated for its potential to treat skin infections .

- Potential Anticancer Activity: Research suggests that anacardic acid may inhibit tumor growth and enhance the effectiveness of certain cancer treatments .

The synthesis of anacardic acid can be achieved through various methods:

- Natural Extraction: Anacardic acid is primarily extracted from cashew nutshell liquid (CNSL), which contains a complex mixture of anacardic acids.

- Chemical Synthesis: Laboratory synthesis involves methods such as the Wittig reaction or other organic transformations that yield anacardic acid analogs. For example, using sodium salts in the Wittig reaction has resulted in higher yields compared to other methods .

Anacardic acid finds applications across several fields:

- Pharmaceuticals: Due to its antibacterial and antifungal properties, it is being explored for use in topical treatments and other medicinal formulations.

- Industrial Uses: As a major component of CNSL, it is utilized in producing resins, coatings, and friction materials. Cardanol derived from anacardic acid is particularly valuable in creating durable epoxy coatings .

- Agriculture: Its insect-repelling properties make it a potential candidate for natural pesticides .

Studies have indicated that anacardic acid can exhibit synergistic effects when combined with other compounds. For instance:

- It works synergistically with anethole from anise seeds and linalool from green tea, enhancing its bactericidal effects.

- The combination with totarol from Podocarpus trees has also shown increased efficacy against bacteria .

Anacardic acid shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Salicylic Acid | Hydroxybenzoic Acid | Commonly used in acne treatments; less potent than anacardic acid against bacteria. |

| Cardanol | Phenolic Lipid | Derived from the hydrogenation of anacardic acid; lower antibacterial activity. |

| Urushiol | Phenolic Compound | Causes allergic reactions; structurally related but more toxic than anacardic acid. |

| 6-Pentadecyl Salicylic Acid | Hydroxybenzoic Acid | Potent inhibitor of histone acetyltransferases; similar but more specialized applications. |

Anacardic acid's unique combination of antibacterial properties and its role as a precursor for various industrial applications distinguish it from these similar compounds. Its effectiveness against specific bacterial strains and potential anticancer activities further highlight its significance in both medicinal and industrial contexts .

Molecular Architecture: Salicylic Acid Derivatives

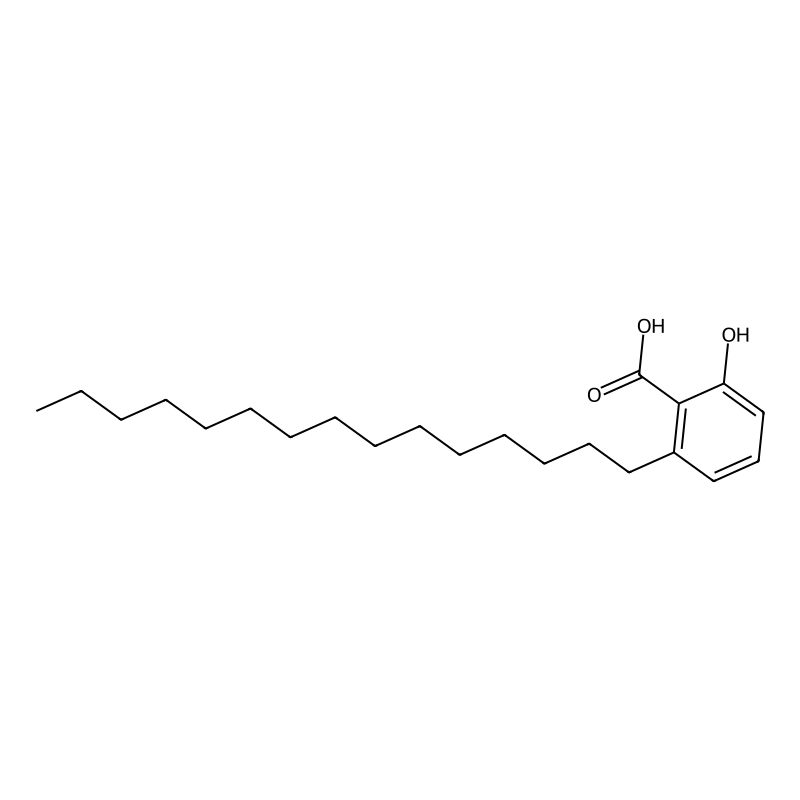

Anacardic acid represents a distinctive class of phenolic lipids characterized by their fundamental molecular architecture based on salicylic acid derivatives. The core structure consists of a benzene ring bearing two critical functional groups: a hydroxyl group and a carboxylic acid group positioned in ortho configuration [1] [2]. This arrangement classifies anacardic acid as a member of the salicylic acid family, specifically as ortho-hydroxylated benzoic acid derivatives [2].

The molecular framework features a benzene ring substituted at the 2-position with a hydroxyl group (-OH) and at the 1-position with a carboxylic acid group (-COOH), establishing the fundamental salicylic acid backbone [3] [4]. The distinguishing characteristic of anacardic acid lies in the presence of a long-chain alkyl substituent attached at the 6-position of the benzene ring, creating the complete molecular architecture designated as 6-alkylsalicylic acid derivatives [1] [5].

The phenolic hydroxyl group at the ortho position relative to the carboxylic acid group significantly influences the compound's chemical properties through intramolecular hydrogen bonding and resonance stabilization effects [6] [7]. This ortho-substitution pattern enhances the acidity of both the phenolic hydroxyl and carboxylic acid groups compared to their unsubstituted counterparts [7] [8].

The aromatic system exhibits characteristic electronic properties of substituted benzenes, with the electron-donating hydroxyl group and electron-withdrawing carboxylic acid group creating a unique electronic distribution pattern throughout the benzene ring [6] [9]. The presence of these functional groups in the ortho relationship establishes the potential for tautomeric equilibria and specific reactivity patterns characteristic of salicylic acid derivatives [10] [11].

Alkyl Chain Variations (C13-C17 Saturated/Unsaturated)

Anacardic acid exists as a complex mixture of homologous compounds characterized by varying alkyl chain lengths and degrees of unsaturation. The primary alkyl chain variations encompass carbon chain lengths ranging from thirteen to seventeen carbon atoms, with the predominant forms containing fifteen-carbon (C15) alkyl chains [1] [12].

The most extensively studied anacardic acid variants feature pentadecyl side chains (C15) with four distinct saturation patterns. The saturated form, designated as anacardic acid 15:0, possesses the molecular formula C22H36O3 and molecular weight of 348.52 g/mol [3] [4] [13]. The systematic name for this compound is 2-hydroxy-6-pentadecylbenzoic acid, with CAS registry number 16611-84-0 [3] [4].

The monoene variant (15:1) contains one double bond, typically positioned at the 8-carbon of the alkyl chain (Δ8), yielding the molecular formula C22H34O3 and molecular weight of 346.5 g/mol [14] [15]. The systematic nomenclature identifies this compound as 2-hydroxy-6-[(8Z)-pentadec-8-en-1-yl]benzoic acid [14] [16].

The diene form (15:2) incorporates two double bonds located at positions 8 and 11 of the alkyl chain (Δ8,11), both in cis configuration, resulting in molecular formula C22H32O3 and molecular weight of 344.5 g/mol [2] [14]. This compound bears the IUPAC name 2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzoic acid with CAS number 103904-74-1 [2] [14].

The triene variant (15:3) contains three double bonds positioned at carbons 8, 11, and 14 of the alkyl chain (Δ8,11,14), all in cis configuration, with molecular formula C22H30O3 and molecular weight of 342.47 g/mol [17] [18] [19]. The systematic name is 2-hydroxy-6-[(8Z,11Z,14Z)-pentadeca-8,11,14-trien-1-yl]benzoic acid with CAS registry number 103904-73-0 [18] [19].

Natural cashew nut shell liquid typically contains more than 90% degree of unsaturation in the C15 side chain, with the major component being the triene form (C15:3 all-Z) [20]. The relative proportions in commercial preparations vary, with reported compositions of approximately 42% monoene, 22% diene, and 36% triene [21].

Less common variants include anacardic acids with C13 and C17 alkyl chains. The C13 variants, such as anacardic acid 13:1 with unsaturation at the Δ4 position, have been identified in certain plant sources [22]. Similarly, C17 anacardic acids, including the triene form (17:3) with double bonds at Δ8,11,14 positions, represent minor components in some natural extracts [22].

Structural Isomerism and Tautomeric Forms

Anacardic acid exhibits multiple forms of structural isomerism arising from both the variable alkyl chain configurations and the potential for tautomeric interconversion. The primary source of structural diversity stems from the different degrees of unsaturation and double bond positioning within the alkyl side chains, creating numerous positional and geometric isomers [1] [12].

Geometric isomerism occurs in the unsaturated anacardic acid variants, where double bonds can exist in either cis (Z) or trans (E) configurations. The naturally occurring forms predominantly exhibit cis geometry for all double bonds, as evidenced by the systematic names incorporating (Z) designations [2] [14] [18]. However, synthetic procedures and certain extraction conditions may yield trans isomers or mixed geometric configurations [23] [24].

The aromatic ring system of anacardic acid possesses the potential for tautomeric equilibria, particularly involving the phenolic hydroxyl group and the carboxylic acid functionality. While classical keto-enol tautomerism is most commonly associated with compounds containing active methylene groups adjacent to carbonyl functionalities [25] [26], anacardic acid derivatives may exhibit limited tautomeric behavior under specific conditions.

The presence of the hydroxyl group in the ortho position relative to the carboxylic acid group creates opportunities for intramolecular hydrogen bonding, which can influence the equilibrium between different tautomeric forms [26] [27]. Under acidic conditions, protonation of the hydroxyl group may facilitate tautomeric shifts, while basic conditions can promote deprotonation of either the phenolic hydroxyl or carboxylic acid groups [26] [28].

Electrochemical studies have revealed that anacardic acid undergoes oxidative transformations involving the phenolic group, generating phenoxy radicals that can participate in subsequent tautomeric rearrangements [29] [6]. The first oxidation process occurs at 1.24 V and involves the phenolic group, leading to the formation of phenoxy radicals that may undergo further tautomeric conversions to hydroxyquinones and benzoquinones [29].

The alkyl chain length variations also contribute to conformational isomerism, where different spatial arrangements of the long hydrocarbon chains create distinct three-dimensional molecular conformations. These conformational differences can influence the compound's physical properties and biological activities [15] [11].

Solubility Characteristics and Thermal Stability

Anacardic acid demonstrates distinctive solubility characteristics that reflect its amphiphilic molecular structure, combining a polar aromatic head group with an extensive nonpolar alkyl chain. The compound exhibits limited solubility in water, classified as nearly immiscible due to the predominance of the hydrophobic alkyl chain component [1] [30].

The aqueous solubility of anacardic acid is significantly restricted, with the compound forming two distinct phases when mixed with water [1]. This immiscibility with water arises from the long-chain alkyl substituent, which dominates the overall molecular polarity despite the presence of polar functional groups in the aromatic ring system [30] [31].

In contrast, anacardic acid demonstrates appreciable solubility in organic solvents. The compound shows partial miscibility with ethanol, with reported solubility of approximately 50 millimolar in pure ethanol [4] [32]. This enhanced solubility in alcoholic media results from favorable interactions between the polar components of both the solute and solvent molecules [32].

Ether solvents provide another suitable medium for anacardic acid dissolution, with the compound exhibiting partial miscibility in diethyl ether and petroleum ether [1] [30]. The compatibility with ether solvents reflects the lipophilic nature of the alkyl chain component and the relatively weak polar interactions of the aromatic system [30].

Dimethyl sulfoxide represents an optimal solvent for anacardic acid, achieving concentrations of approximately 100 millimolar [4]. The superior solubility in dimethyl sulfoxide results from the solvent's ability to solvate both polar and nonpolar molecular regions through its unique chemical structure [4].

The thermal stability characteristics of anacardic acid vary among the different structural variants. The saturated form exhibits a melting point range of 90-91°C and a boiling point of 474.8±33.0°C at 760 mmHg [13]. The physical state at room temperature is described as a crystalline solid that appears yellow in color [1] [13].

The presence of double bonds in the alkyl chain influences thermal stability parameters. Predicted values for the diene form indicate a slightly higher boiling point of 498.3±45.0°C, suggesting that unsaturation may contribute to enhanced intermolecular interactions [17]. The flash point for anacardic acid is reported as 255.1±21.9°C, indicating moderate thermal stability under standard conditions [13].

Density measurements reveal values of 1.0±0.1 g/cm³ for the saturated form and predicted density of 1.037±0.06 g/cm³ for the diene variant [13] [17]. These values reflect the typical density range for organic compounds containing both aromatic and aliphatic components.

The thermal stability of anacardic acid can be compromised under certain conditions, particularly during heating processes that may lead to decarboxylation reactions. Such thermal decomposition results in the formation of cardanol derivatives with significantly reduced biological activity compared to the parent anacardic acid compounds [1]. Understanding these thermal stability limitations is crucial for developing appropriate processing and storage protocols for anacardic acid-containing materials.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (saturated) | C22H36O3 | [3] [4] [13] |

| Molecular Formula (monoene) | C22H34O3 | [14] [16] |

| Molecular Formula (diene) | C22H32O3 | [2] [14] [16] |

| Molecular Formula (triene) | C22H30O3 | [17] [18] [19] |

| Molecular Weight (saturated) | 348.52 g/mol | [4] [13] |

| Molecular Weight (monoene) | 346.5 g/mol | [14] |

| Molecular Weight (diene) | 344.5 g/mol | [2] [14] |

| Molecular Weight (triene) | 342.47 g/mol | [17] [18] |

| Melting Point | 90-91°C | [13] |

| Boiling Point (saturated) | 474.8±33.0°C at 760 mmHg | [13] |

| Density (saturated) | 1.0±0.1 g/cm³ | [13] |

| Flash Point | 255.1±21.9°C | [13] |

| Solubility in Water | Nearly immiscible | [1] [30] |

| Solubility in Ethanol | ~50 mM | [4] [32] |

| Solubility in DMSO | ~100 mM | [4] |

| Physical State | Yellow liquid/Crystalline solid | [1] [30] |

| Anacardic Acid Type | IUPAC Name | Double Bond Positions | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| Saturated (15:0) | 2-Hydroxy-6-pentadecylbenzoic acid | None | C22H36O3 | 348.52 g/mol |

| Monoene (15:1) | 2-Hydroxy-6-[(8Z)-pentadec-8-en-1-yl]benzoic acid | Δ8 | C22H34O3 | 346.5 g/mol |

| Diene (15:2) | 2-Hydroxy-6-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzoic acid | Δ8,11 | C22H32O3 | 344.5 g/mol |

| Triene (15:3) | 2-Hydroxy-6-[(8Z,11Z,14Z)-pentadeca-8,11,14-trien-1-yl]benzoic acid | Δ8,11,14 | C22H30O3 | 342.47 g/mol |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

11034-77-8

Wikipedia

Hydroginkgolic acid

Use Classification

Dates

2: Guo Z, Zhang Z, Wang Q, Zhang J, Wang L, Zhang Q, Li H, Wu S. Manganese chloride induces histone acetylation changes in neuronal cells: Its role in manganese-induced damage. Neurotoxicology. 2017 Nov 16. pii: S0161-813X(17)30226-7. doi: 10.1016/j.neuro.2017.11.003. [Epub ahead of print] PubMed PMID: 29155171.

3: Kim MK, Kim EJ, Kim JE, Lee DH, Chung JH. Anacardic acid reduces lipogenesis in human differentiated adipocytes via inhibition of histone acetylation. J Dermatol Sci. 2017 Oct 18. pii: S0923-1811(17)30057-9. doi: 10.1016/j.jdermsci.2017.10.004. [Epub ahead of print] PubMed PMID: 29111182.

4: Zhang Z, Guo Z, Zhan Y, Li H, Wu S. Role of histone acetylation in activation of nuclear factor erythroid 2-related factor 2/heme oxygenase 1 pathway by manganese chloride. Toxicol Appl Pharmacol. 2017 Dec 1;336:94-100. doi: 10.1016/j.taap.2017.10.011. Epub 2017 Oct 17. PubMed PMID: 29054681.

5: Mattison CP, Malveira Cavalcante J, Izabel Gallão M, Sousa de Brito E. Effects of industrial cashew nut processing on anacardic acid content and allergen recognition by IgE. Food Chem. 2018 Feb 1;240:370-376. doi: 10.1016/j.foodchem.2017.07.146. Epub 2017 Jul 27. PubMed PMID: 28946285.

6: M Ashraf S, Rathinasamy K. Antibacterial and anticancer activity of the purified cashew nut shell liquid: implications in cancer chemotherapy and wound healing. Nat Prod Res. 2017 Sep 21:1-5. doi: 10.1080/14786419.2017.1380022. [Epub ahead of print] PubMed PMID: 28934859.

7: Frankel AE, Coughlin LA, Kim J, Froehlich TW, Xie Y, Frenkel EP, Koh AY. Metagenomic Shotgun Sequencing and Unbiased Metabolomic Profiling Identify Specific Human Gut Microbiota and Metabolites Associated with Immune Checkpoint Therapy Efficacy in Melanoma Patients. Neoplasia. 2017 Oct;19(10):848-855. doi: 10.1016/j.neo.2017.08.004. Epub 2017 Sep 15. PubMed PMID: 28923537; PubMed Central PMCID: PMC5602478.

8: Schultz DJ, Muluhngwi P, Alizadeh-Rad N, Green MA, Rouchka EC, Waigel SJ, Klinge CM. Genome-wide miRNA response to anacardic acid in breast cancer cells. PLoS One. 2017 Sep 8;12(9):e0184471. doi: 10.1371/journal.pone.0184471. eCollection 2017. PubMed PMID: 28886127; PubMed Central PMCID: PMC5590942.

9: Prinsloo G, Marokane CK, Street RA. Anti-HIV activity of southern African plants: Current developments, phytochemistry and future research. J Ethnopharmacol. 2018 Jan 10;210:133-155. doi: 10.1016/j.jep.2017.08.005. Epub 2017 Aug 12. Review. PubMed PMID: 28807850.

10: Tan J, Jiang X, Yin G, He L, Liu J, Long Z, Jiang Z, Yao K. Anacardic acid induces cell apoptosis of prostatic cancer through autophagy by ER stress/DAPK3/Akt signaling pathway. Oncol Rep. 2017 Sep;38(3):1373-1382. doi: 10.3892/or.2017.5841. Epub 2017 Jul 20. PubMed PMID: 28731173; PubMed Central PMCID: PMC5549027.

11: Fernandez HR, Lindén SK. The aspirin metabolite salicylate inhibits lysine acetyltransferases and MUC1 induced epithelial to mesenchymal transition. Sci Rep. 2017 Jul 17;7(1):5626. doi: 10.1038/s41598-017-06149-4. PubMed PMID: 28717171; PubMed Central PMCID: PMC5514058.

12: Choi JH, Jeong YJ, Yu AR, Yoon KS, Choe W, Ha J, Kim SS, Yeo EJ, Kang I. Fluoxetine induces apoptosis through endoplasmic reticulum stress via mitogen-activated protein kinase activation and histone hyperacetylation in SK-N-BE(2)-M17 human neuroblastoma cells. Apoptosis. 2017 Sep;22(9):1079-1097. doi: 10.1007/s10495-017-1390-2. PubMed PMID: 28647884.

13: Nanni S, Re A, Ripoli C, Gowran A, Nigro P, D'Amario D, Amodeo A, Crea F, Grassi C, Pontecorvi A, Farsetti A, Colussi C. The nuclear pore protein Nup153 associates with chromatin and regulates cardiac gene expression in dystrophic mdx hearts. Cardiovasc Res. 2016 Nov 1;112(2):555-567. doi: 10.1093/cvr/cvw204. PubMed PMID: 28513807.

14: Moradi-Afrapoli F, van der Merwe H, De Mieri M, Wilhelm A, Stadler M, Zietsman PC, Hering S, Swart K, Hamburger M. HPLC-Based Activity Profiling for GABAA Receptor Modulators in Searsia pyroides Using a Larval Zebrafish Locomotor Assay. Planta Med. 2017 Oct;83(14-15):1169-1175. doi: 10.1055/s-0043-110768. Epub 2017 May 16. PubMed PMID: 28511229.

15: Kim MK, Shin MH, Kim YK, Kim HY, Lee YR, Lee DH, Chung JH. Anacardic acid ameliorates ultraviolet irradiation-induced damage to human skin. J Dermatol Sci. 2017 Jun;86(3):252-255. doi: 10.1016/j.jdermsci.2017.03.019. Epub 2017 Mar 30. PubMed PMID: 28404454.

16: Morais SM, Silva KA, Araujo H, Vieira IG, Alves DR, Fontenelle RO, Silva AM. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities. Pharmaceuticals (Basel). 2017 Mar 16;10(1). pii: E31. doi: 10.3390/ph10010031. PubMed PMID: 28300791; PubMed Central PMCID: PMC5374435.

17: Braz NM, Freitas ER, Trevisan MT, do Nascimento GA, Salles RP, Cruz CE, Farias NN, da Silva IN, Watanabe PH. Serum biochemical profile, enzymatic activity and lipid peroxidation in organs of laying hens fed diets containing cashew nut shell liquid. J Anim Physiol Anim Nutr (Berl). 2017 Mar 16. doi: 10.1111/jpn.12659. [Epub ahead of print] PubMed PMID: 28299816.

18: Cunha AG, Brito ES, Moura CF, Ribeiro PR, Miranda MR. UPLC-qTOF-MS/MS-based phenolic profile and their biosynthetic enzyme activity used to discriminate between cashew apple (Anacardium occidentale L.) maturation stages. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Apr 15;1051:24-32. doi: 10.1016/j.jchromb.2017.02.022. Epub 2017 Feb 21. PubMed PMID: 28285020.

19: Yang F, Zhou S, Wang C, Huang Y, Li H, Wang Y, Zhu Z, Tang J, Yan M. Epigenetic modifications of interleukin-6 in synovial fibroblasts from osteoarthritis patients. Sci Rep. 2017 Mar 6;7:43592. doi: 10.1038/srep43592. PubMed PMID: 28262826; PubMed Central PMCID: PMC5337936.

20: Kim MK, Kim EJ, Cheng Y, Shin MH, Oh JH, Lee DH, Chung JH. Inhibition of DNA Methylation in the COL1A2 Promoter by Anacardic Acid Prevents UV-Induced Decrease of Type I Procollagen Expression. J Invest Dermatol. 2017 Jun;137(6):1343-1352. doi: 10.1016/j.jid.2017.02.005. Epub 2017 Feb 24. PubMed PMID: 28237615.